molecular formula C16H16N6O2S B10956794 ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10956794
M. Wt: 356.4 g/mol
InChI Key: QTFRHNSZQCKBDP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features a unique structure that combines pyrazole, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the thieno and triazolo rings. The final step involves the formation of the pyrimidine ring and the esterification to introduce the ethyl carboxylate group.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of Thieno Ring: The thieno ring is typically constructed via a cyclization reaction involving a thiophene derivative.

    Construction of Triazolo Ring: The triazolo ring is formed through a cyclization reaction involving a triazole precursor.

    Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate immune responses in inflammatory conditions.

Comparison with Similar Compounds

Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds containing the pyrazole ring, which are known for their anti-inflammatory and anticancer properties.

    Thieno Derivatives: Compounds with the thieno ring, which are studied for their antimicrobial and anticancer activities.

    Triazolo Derivatives: Compounds with the triazolo ring, which have applications in antiviral and anticancer research.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which are widely used in the development of antiviral and anticancer drugs.

The uniqueness of this compound lies in its combination of these heterocyclic rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-(1-ethylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H16N6O2S/c1-4-21-7-6-10(19-21)13-18-14-11-9(3)12(16(23)24-5-2)25-15(11)17-8-22(14)20-13/h6-8H,4-5H2,1-3H3

InChI Key

QTFRHNSZQCKBDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NN3C=NC4=C(C3=N2)C(=C(S4)C(=O)OCC)C

Origin of Product

United States

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